3-Phenyl-4-[phenyl(trimethylhydrazinyl)methyl]-1,2-oxazole
Description
Properties
CAS No. |
62078-65-3 |
|---|---|
Molecular Formula |
C19H21N3O |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
1,1,2-trimethyl-2-[phenyl-(3-phenyl-1,2-oxazol-4-yl)methyl]hydrazine |
InChI |
InChI=1S/C19H21N3O/c1-21(2)22(3)19(16-12-8-5-9-13-16)17-14-23-20-18(17)15-10-6-4-7-11-15/h4-14,19H,1-3H3 |
InChI Key |
YXYYGMVUSYXELT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N(C)C(C1=CC=CC=C1)C2=CON=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives typically involves cycloaddition reactions. One common method is the (3+2) cycloaddition of nitrile oxides with alkynes or alkenes. For 3-Phenyl-4-(phenyl(1,2,2-trimethylhydrazinyl)methyl)isoxazole, a potential synthetic route could involve the reaction of a phenyl-substituted nitrile oxide with a suitable alkyne under mild conditions .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-catalyzed reactions, such as those using copper (I) or ruthenium (II) catalysts. there is a growing interest in metal-free synthetic routes due to concerns about cost, toxicity, and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-4-(phenyl(1,2,2-trimethylhydrazinyl)methyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of oxazole derivatives, including 3-Phenyl-4-[phenyl(trimethylhydrazinyl)methyl]-1,2-oxazole. For instance, research has shown that certain oxazole compounds exhibit significant cytotoxicity against various cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation .
Case Study : A study evaluated the cytotoxic effects of synthesized oxazoles on human cancer cell lines. The results indicated that compounds with hydrazine substitutions exhibited enhanced activity compared to their unsubstituted counterparts .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Its structural features allow it to interact with microbial membranes or cellular targets effectively. Research indicates that derivatives with similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria .
Polymer Chemistry
In materials science, this compound can serve as a functional monomer in the synthesis of polymers with specific properties such as thermal stability and chemical resistance. Its incorporation into polymer matrices can enhance mechanical properties and provide additional functionalities like flame retardancy.
Table 1: Properties of Polymers Incorporating Oxazole Derivatives
| Property | Value |
|---|---|
| Thermal Stability | High |
| Mechanical Strength | Enhanced |
| Chemical Resistance | Improved |
| Flame Retardancy | Present |
Mechanism of Action
The mechanism of action of 3-Phenyl-4-(phenyl(1,2,2-trimethylhydrazinyl)methyl)isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Data Table: Key Comparisons
Biological Activity
3-Phenyl-4-[phenyl(trimethylhydrazinyl)methyl]-1,2-oxazole is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including cytotoxicity, enzyme inhibition, and other pharmacological effects based on diverse research findings.
Chemical Structure and Properties
The compound has a unique structure characterized by an oxazole ring fused with phenyl and hydrazine derivatives. Its molecular formula is , indicating the presence of nitrogen and oxygen, which may contribute to its biological activity.
1. Cytotoxicity
Research has indicated that compounds similar to this compound exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, studies on related oxazole derivatives showed IC50 values ranging from low micromolar to millimolar concentrations in B16F10 melanoma cells, indicating significant potential for further investigation into their anticancer properties .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | B16F10 | TBD |
| 2-Phenylbenzoxazole | B16F10 | 40.42 ± 3.70 |
| 6-Methyl-2-phenylbenzoxazole | B16F10 | 0.51 ± 0.00 |
2. Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly concerning tyrosinase, an enzyme involved in melanin production. Inhibition of tyrosinase is significant for cosmetic applications and the treatment of hyperpigmentation disorders. Related compounds have demonstrated strong inhibitory effects with IC50 values under 100 μM .
3. Antimicrobial Activity
Compounds with similar structures have been reported to possess antimicrobial properties. For example, studies have shown that benzoxazole derivatives can inhibit the growth of various bacterial strains, suggesting that the oxazole moiety may play a crucial role in antimicrobial activity .
Study on Tyrosinase Inhibition
In a study focusing on the inhibition of tyrosinase by phenolic compounds containing oxazole scaffolds, several derivatives were synthesized and tested for their inhibitory activities. The results indicated that modifications on the phenyl ring significantly influenced the inhibitory potency. For instance, compounds with hydroxyl substitutions exhibited enhanced inhibition compared to those with methoxy groups .
Cytotoxic Effects in Cancer Models
Another study evaluated the cytotoxic effects of related oxazole compounds in various cancer cell lines. The findings suggested that the presence of specific substituents on the phenyl ring could enhance cytotoxicity against melanoma cells, thereby highlighting the importance of structural modifications in developing effective anticancer agents .
Q & A
Q. What are the common synthetic routes for preparing 3-Phenyl-4-[phenyl(trimethylhydrazinyl)methyl]-1,2-oxazole in academic research?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and hydrazine derivatives. For example:
- Step 1 : Formation of the oxazole core via cyclization of α-keto esters or nitriles with substituted hydrazines.
- Step 2 : Introduction of the trimethylhydrazinyl group using trimethylhydrazine or its hydrochloride under reflux conditions (e.g., ethanol, 80°C, 5–8 hours).
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
- Key Reference : Similar protocols for oxazole derivatives are detailed in studies using phenylhydrazine hydrochloride to synthesize indole and pyrazole analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
